(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone
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Overview
Description
(1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(2,6-difluorophenyl)methanone is a complex organic compound characterized by its bicyclic structure and the presence of a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(2,6-difluorophenyl)methanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism by which (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one: Shares a similar bicyclic structure but lacks the difluorophenyl group.
(1S,5R)-6,8-Dioxabicyclo[3.2.1]oct-2-en-4-one: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
The presence of the difluorophenyl group in (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar bicyclic compounds and valuable for specialized applications in research and industry .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO/c15-11-5-2-6-12(16)13(11)14(18)17-9-3-1-4-10(17)8-7-9/h1-3,5-6,9-10H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELHWORYJKLHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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